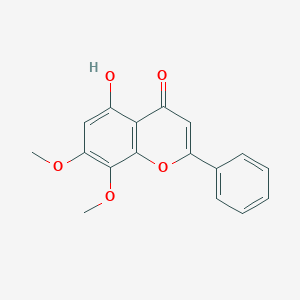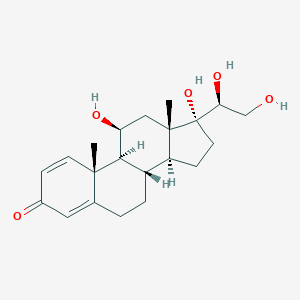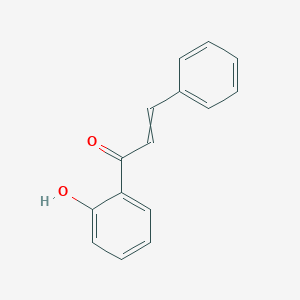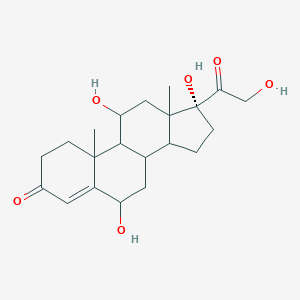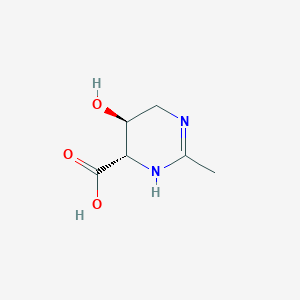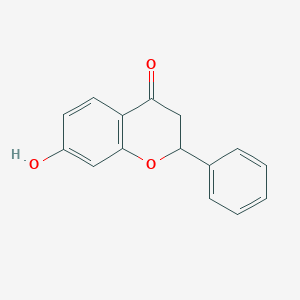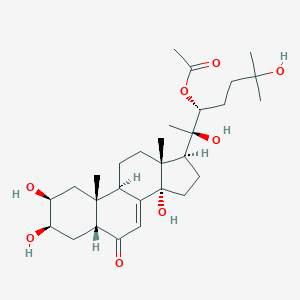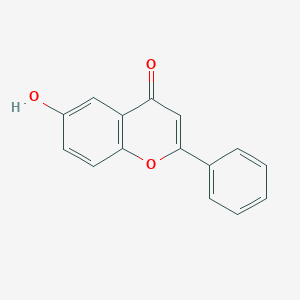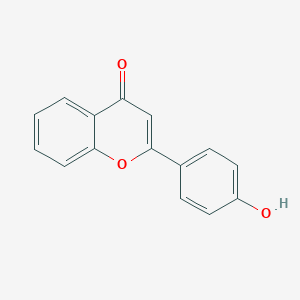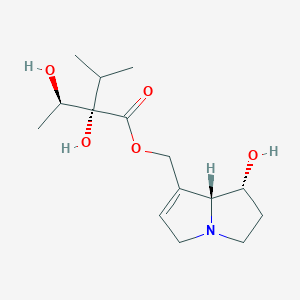
Intermedine
描述
中间素是一种吡咯里西啶生物碱,分子式为C15H25NO5 ,分子量为299.3627 g/mol 。它是一种天然化合物,存在于各种植物中,尤其是紫草科植物。吡咯里西啶生物碱以其肝毒性而闻名,中间素也不例外。该化合物因其在药用植物中的存在及其潜在的毒理学效应而受到关注。
科学研究应用
中间素有几个科学研究应用,包括:
化学: 用作模型化合物来研究吡咯里西啶生物碱的反应性和毒性。
生物学: 研究其对细胞过程的影响,特别是在肝细胞中。
医药: 研究其潜在的治疗效果和毒理学风险,尤其是在草药中。
作用机制
中间素主要通过形成反应性代谢物发挥作用,这些代谢物可以与细胞大分子结合,导致细胞损伤。该化合物在肝脏中代谢,在那里形成吡咯中间体,可引起肝毒性。 这些中间体可以诱导肝细胞的氧化应激、线粒体功能障碍和细胞凋亡 .
类似化合物:
裂叶豆碱: 另一种具有类似肝毒性特性的吡咯里西啶生物碱。
印度碱: 与中间素具有结构相似性,并表现出相当的毒理学效应。
猬碱: 另一种具有类似生物活性的相关化合物 .
独特性: 中间素因其独特的结构特征以及其在生物系统中影响的特定途径而独一无二。 它存在于某些药用植物中,也使其成为治疗和毒理学研究的关注化合物 .
生化分析
Biochemical Properties
Intermedine plays a crucial role in biochemical reactions, particularly in the context of neural progenitor cells (NPCs). It interacts with various enzymes and proteins within these cells, leading to significant cytotoxicity . The nature of these interactions is concentration-dependent, with higher concentrations of this compound leading to reduced cell viability .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In neural progenitor cells (NPCs), it influences cell function by reducing cell viability in a concentration-dependent manner
Molecular Mechanism
The molecular mechanism of this compound’s action involves its binding interactions with biomolecules within the cell, leading to enzyme inhibition or activation and changes in gene expression. This results in significant cytotoxicity, particularly in neural progenitor cells (NPCs) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits significant cytotoxicity at 30 μM after 24 hours of exposure . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
准备方法
合成路线和反应条件: 中间素的合成涉及多个步骤,通常从较简单的有机化合物开始反应条件通常涉及使用强酸或碱、高温以及特定的催化剂,以促进目标产物的形成 .
工业生产方法: 中间素的工业生产不太常见,因为其在某些植物中含量丰富。 从植物来源中提取涉及溶剂提取、色谱和结晶等过程,以分离和纯化该化合物 .
化学反应分析
反应类型: 中间素会经历各种化学反应,包括:
氧化: 中间素可以氧化形成N-氧化物,N-氧化物通常比母体化合物毒性更大。
还原: 还原反应可以将中间素转化为毒性较低的衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
相似化合物的比较
Lycopsamine: Another pyrrolizidine alkaloid with similar hepatotoxic properties.
Indicine: Shares structural similarities with intermedine and exhibits comparable toxicological effects.
Echinatine: Another related compound with similar biological activities .
Uniqueness: this compound is unique due to its specific structural features and the particular pathways it affects in biological systems. Its presence in certain medicinal plants also makes it a compound of interest for both therapeutic and toxicological studies .
属性
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVQRJOGUKCEG-OPQSFPLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020073 | |
| Record name | Intermedine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10285-06-0 | |
| Record name | (+)-Intermedine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10285-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Intermedine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Intermedine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INTERMEDINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLC9FEP81A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Intermedine's toxicity is primarily attributed to its metabolism in the liver. While the parent alkaloid is relatively inert, it undergoes enzymatic transformation into highly reactive pyrrolic metabolites. These metabolites can then bind to cellular macromolecules such as DNA and proteins, leading to cellular damage, genotoxicity, and potentially, tumor development. [, , , ] One specific reactive metabolite, 1-formyl-7-hydroxy-6,7-dihydro-5H-pyrrolizine (9-CHO-DHP), has been identified as a key player in this process. []
ANone: Research suggests that this compound's metabolites can trigger both mitochondria-mediated and ER-mediated apoptosis (programmed cell death) in hepatocytes. This occurs through the induction of oxidative stress (excessive reactive oxygen species production), disruption of mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade. [, ] Additionally, this compound can elevate intracellular calcium levels, activating the PERK/eIF2α/ATF4/CHOP apoptotic pathway. []
ANone: this compound has the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol. []
ANone: this compound's structure is confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Specific proton (1H) and carbon (13C) NMR signals, along with characteristic fragmentation patterns in MS, are used to differentiate this compound from other PAs, including its diastereoisomer, lycopsamine. [, , , , ]
ANone: While this compound's structure contains the core features associated with PA toxicity, the presence and position of functional groups on the molecule can influence its overall toxicity. For instance, the stereochemistry at the C7 position differentiates this compound from its diastereoisomer, lycopsamine. [, ] While both are hepatotoxic, they may exhibit differences in potency or metabolic pathways. Additionally, modifications such as acetylation at the C7 position can further modulate the toxicity of this compound. [, , ]
ANone: While there are no regulations explicitly targeting this compound, its presence as a PA in food and feed products is a growing concern for regulatory agencies like the European Food Safety Authority (EFSA). These agencies have set limits on the acceptable daily intake of certain PAs to minimize human exposure and potential health risks. [, , , ]
ANone: this compound, like other 1,2-unsaturated PAs, is primarily known for its hepatotoxicity. Ingestion of this compound-containing plants or contaminated products can lead to liver damage, ranging from mild inflammation to severe necrosis (cell death), cirrhosis (scarring), and potentially, liver failure. [, , , , , ]
ANone: Yes, chronic exposure to low levels of this compound, even below the acute toxicity threshold, has been linked to an increased risk of liver cancer (hepatocellular carcinoma) in experimental animal models. [, , ]
ANone: Research has identified specific DNA adducts formed by the reactive metabolites of this compound. These adducts, notably those derived from (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), show promise as potential biomarkers for assessing PA exposure and the risk of liver tumor initiation. []
ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), often using electrospray ionization (ESI), is widely employed for identifying and quantifying this compound and other PAs in plant material, food products, and biological samples. [, , , , , , , , , ] Gas chromatography-mass spectrometry (GC-MS) is also used for PA analysis, particularly when dealing with volatile derivatives. [, , ] The choice of method often depends on the specific matrix, required sensitivity, and the range of PAs being analyzed.
ANone: this compound often co-occurs with its diastereoisomer, lycopsamine, and other structurally similar PAs. Chromatographic techniques like HPLC or GC are essential for separating these isomers and other PAs based on their physicochemical properties, allowing for accurate identification and quantification of individual alkaloids. Low-temperature chromatography, specifically at 5°C, has proven particularly effective in resolving this compound and lycopsamine. []
ANone: this compound research exemplifies the importance of a multidisciplinary approach, drawing upon expertise from fields such as:
- Plant Science/Botany: Understanding the distribution, ecological roles, and biosynthesis of this compound in various plant species. [, , , , , , , , , , ]
- Analytical Chemistry: Developing and refining analytical techniques for accurate identification and quantification of this compound in complex matrices. [, , , , , , , , , , ]
- Toxicology: Investigating the mechanisms of this compound toxicity, identifying potential biomarkers of exposure, and assessing human health risks. [, , , , , , , , , ]
- Food Science and Technology: Monitoring and mitigating this compound contamination in food and feed products to ensure consumer safety. [, , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


